molecular formula C22H15N3O5 B5089661 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide

2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide

Cat. No. B5089661
M. Wt: 401.4 g/mol
InChI Key: IJRKEUFQFJQZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide, commonly known as DNP, is a chemical compound that has been used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. DNP is a potent uncoupler of oxidative phosphorylation, which means it can increase metabolic rate and heat production in living organisms.

Mechanism of Action

DNP uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This leads to an increase in metabolic rate and heat production as the energy released from the electron transport chain is dissipated as heat rather than being used to produce ATP. DNP also increases the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
DNP has been shown to increase metabolic rate and heat production in a variety of organisms, including humans. It has been used as a weight loss supplement due to its ability to increase energy expenditure and promote fat loss. However, DNP can also cause serious side effects such as hyperthermia, tachycardia, and organ damage.

Advantages and Limitations for Lab Experiments

DNP is a useful tool for studying the mechanisms of oxidative phosphorylation and energy metabolism. It can be used to investigate the effects of mitochondrial dysfunction in various diseases and to develop new therapies for these conditions. However, DNP is highly toxic and can cause serious side effects even at low doses. It is also difficult to work with due to its explosive nature and the need for specialized safety equipment.

Future Directions

Future research on DNP could focus on developing safer and more effective uncouplers of oxidative phosphorylation. This could lead to the development of new therapies for obesity, metabolic disorders, and mitochondrial diseases. Additionally, research could focus on the role of DNP in the regulation of energy metabolism and thermogenesis, as well as its potential as a tool for studying mitochondrial dysfunction in disease.

Synthesis Methods

DNP can be synthesized by the reaction of 2,4-dinitrochlorobenzene with N-(2-phenylethynyl)aniline in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide.

Scientific Research Applications

DNP has been used in scientific research to study the biochemical and physiological effects of uncoupling oxidative phosphorylation. It has been used to investigate the role of mitochondria in energy metabolism, thermogenesis, and obesity. DNP has also been used to study the mechanisms of oxidative stress and mitochondrial dysfunction in diseases such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

2-(2,4-dinitrophenyl)-N-[2-(2-phenylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c26-22(14-18-12-13-19(24(27)28)15-21(18)25(29)30)23-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-13,15H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRKEUFQFJQZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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